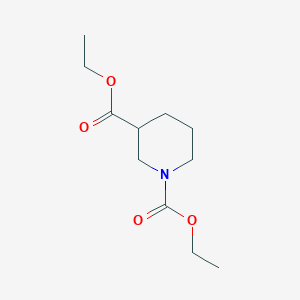

Diethyl piperidine-1,3-dicarboxylate

CAS No.: 1146894-86-1

Cat. No.: VC2801833

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146894-86-1 |

|---|---|

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | diethyl piperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C11H19NO4/c1-3-15-10(13)9-6-5-7-12(8-9)11(14)16-4-2/h9H,3-8H2,1-2H3 |

| Standard InChI Key | DJOSOUCNZVECLR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCN(C1)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1CCCN(C1)C(=O)OCC |

Introduction

Chemical Structure and Properties

Diethyl piperidine-1,3-dicarboxylate consists of a six-membered piperidine ring with nitrogen at position 1, bearing two ethyl carboxylate (COOEt) groups. The first carboxylate forms a carbamate functionality at the nitrogen atom, while the second is attached to the carbon at position 3. This specific substitution pattern distinguishes it from other piperidine dicarboxylates such as diethyl 3-oxopiperidine-1,4-dicarboxylate.

The molecular formula of diethyl piperidine-1,3-dicarboxylate is C11H19NO4, with a calculated molecular weight of approximately 229.27 g/mol. Based on structural similarities to related compounds, it likely presents as a colorless to pale yellow liquid or crystalline solid at room temperature. The compound features moderate polarity due to its ester groups, making it soluble in common organic solvents including dichloromethane, chloroform, ethanol, and methanol, while having limited solubility in water.

The presence of two ester groups provides multiple sites for selective chemical transformations, including hydrolysis, transesterification, reduction, and other functional group interconversions. The carbamate nitrogen exhibits reduced basicity compared to simple piperidines, while the carbon backbone provides opportunities for further functionalization.

Structural Comparison with Related Compounds

| Compound | Molecular Formula | Key Structural Features | Molecular Weight |

|---|---|---|---|

| Diethyl piperidine-1,3-dicarboxylate | C11H19NO4 | Ethyl esters at N-1 and C-3 | 229.27 g/mol |

| Diethyl 3-oxopiperidine-1,4-dicarboxylate | C11H17NO5 | Ethyl esters at N-1 and C-4, ketone at C-3 | 243.26 g/mol |

| Dimethyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate | C10H15NO5 | Methyl esters, methyl at C-3, ketone at C-4 | 229.23 g/mol |

Synthetic Methodologies

Several synthetic approaches may be employed to access diethyl piperidine-1,3-dicarboxylate, drawing from established methodologies for related piperidine derivatives. The compound's synthesis typically involves either functionalization of a pre-formed piperidine ring or cyclization strategies to construct the piperidine core with the desired substitution pattern.

Direct Functionalization of Piperidine

The most straightforward approach involves sequential functionalization of piperidine or nipecotic acid (piperidine-3-carboxylic acid):

-

N-carbamoylation: Treatment of piperidine-3-carboxylic acid with ethyl chloroformate in the presence of a base (typically triethylamine or potassium carbonate) introduces the carbamate functionality at the nitrogen atom.

-

Esterification: The carboxylic acid at position 3, along with the carbamate if performed simultaneously, can be converted to ethyl esters using ethanol under acidic conditions (sulfuric acid or p-toluenesulfonic acid) or through activation with coupling reagents.

This methodology parallels approaches used for similar compounds such as methyl 4-oxopiperidine-3-carboxylate, where protective groups and selective functionalization play crucial roles in achieving the desired substitution pattern .

Cyclization Approaches

Alternative synthetic routes involve the construction of the piperidine ring through cyclization reactions:

-

From linear precursors: Appropriately functionalized open-chain compounds containing amine and ester functionalities can undergo intramolecular cyclization to form the piperidine core.

-

Ring-closing metathesis: Diene precursors with strategically placed carboxylate groups can undergo ring-closing metathesis followed by reduction of the resulting double bond.

These approaches align with broader strategies for piperidine synthesis documented in comprehensive reviews of heterocyclic chemistry, offering flexibility in constructing specifically substituted derivatives .

Stereoselective Synthesis

For applications requiring stereochemically defined compounds, enzymatic resolution techniques can be employed, similar to those described for related piperidine dicarboxylates:

-

Synthesis of the racemic mixture through conventional methods

-

Enzymatic resolution using lipases (such as Candida antarctica lipase B)

-

Separation of stereoisomers through extraction or chromatographic techniques

The stereoselective approach has been successfully demonstrated for cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, where Candida antarctica lipase B catalyzed the enantioselective hydrolysis of one enantiomer with high selectivity .

Applications in Organic Synthesis

Diethyl piperidine-1,3-dicarboxylate serves as a versatile building block in the synthesis of more complex molecules, particularly those with medicinal significance. The compound's utility stems from its multiple reactive sites that allow for selective transformations.

As a Synthetic Intermediate

The dual ester functionalities provide opportunities for selective modifications:

-

Selective hydrolysis: The N-carboxylate and C-3 carboxylate exhibit different reactivity, allowing for regioselective hydrolysis under controlled conditions.

-

Reduction: Ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride, providing access to hydroxymethyl derivatives.

-

Nucleophilic substitutions: The electrophilic carbonyls can undergo various nucleophilic transformations, including amidation reactions leading to diverse amide derivatives.

These transformations establish diethyl piperidine-1,3-dicarboxylate as a valuable precursor for the synthesis of substituted piperidines, which form the core of numerous pharmacologically active compounds.

Building Block for Pharmaceuticals

The piperidine core is prevalent in numerous pharmaceuticals, and diethyl piperidine-1,3-dicarboxylate can serve as a precursor for various drug candidates:

-

Central nervous system (CNS) active compounds: Derivatives of piperidine dicarboxylates have shown potential applications in neuropharmacology, particularly as neurotransmitter analogs or modulators of neuroreceptors.

-

Antibiotic development: Related compounds have been utilized in the synthesis of antibiotics, including precursors for Moxifloxacin, highlighting the potential of diethyl piperidine-1,3-dicarboxylate in antibiotic development .

-

Anti-inflammatory agents: The functionalization of similar piperidine dicarboxylates has led to compounds with promising anti-inflammatory properties, suggesting parallel applications for diethyl piperidine-1,3-dicarboxylate.

The structural similarity to (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, which has demonstrated antihypertensive activity, further underscores the potential medicinal applications of diethyl piperidine-1,3-dicarboxylate.

| Structural Feature | Potential Impact on Activity |

|---|---|

| Carbamate at N-1 | Modulates basicity of nitrogen; affects blood-brain barrier penetration |

| Ester at C-3 | Provides site for metabolism; influences binding to target proteins |

| Ethyl esters vs. methyl esters | Affects lipophilicity and pharmacokinetic properties |

| Stereochemistry at C-3 | Determines three-dimensional orientation for receptor binding |

These structure-activity relationships guide the rational design of diethyl piperidine-1,3-dicarboxylate derivatives with optimized properties for specific therapeutic applications.

Enzymatic Processing

Research on related compounds has demonstrated interesting enzymatic interactions. For instance, cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate undergoes enzymatic resolution with Candida antarctica lipase B, which selectively hydrolyzes the (2R,3S) enantiomer at position 3 with high regio- and stereo-selectivity . Similar enzymatic processing might be expected for diethyl piperidine-1,3-dicarboxylate, potentially facilitating:

-

Production of enantiomerically pure derivatives

-

Regioselective modifications

-

Biocatalytic transformations under mild conditions

These enzymatic approaches offer environmentally friendly alternatives to traditional chemical methods for the functionalization of diethyl piperidine-1,3-dicarboxylate.

Comparative Analysis with Structurally Related Compounds

Diethyl piperidine-1,3-dicarboxylate shares structural features with several compounds mentioned in the search results, providing a basis for comparative analysis and prediction of properties.

Comparison with Other Piperidine Dicarboxylates

These structural variations influence physicochemical properties, metabolic stability, and biological activities, providing a foundation for understanding the potential behavior of diethyl piperidine-1,3-dicarboxylate.

Influence of Ester Groups

The choice of ethyl esters in diethyl piperidine-1,3-dicarboxylate, compared to methyl esters in related compounds, has several implications:

-

Increased lipophilicity: Ethyl esters generally enhance lipophilicity compared to methyl esters, potentially improving membrane permeability.

-

Metabolic stability: Ethyl esters may exhibit different rates of hydrolysis by esterases compared to methyl esters, affecting the compound's metabolic profile.

-

Steric considerations: The larger ethyl groups may influence molecular recognition and binding to target proteins.

These factors contribute to the unique properties of diethyl piperidine-1,3-dicarboxylate and its potential advantages in specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume